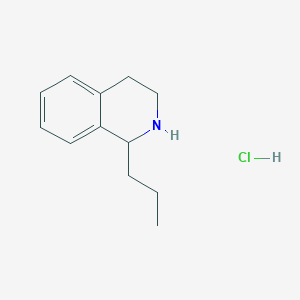

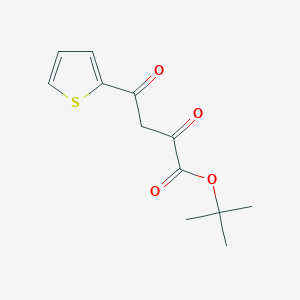

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate” is a compound that has been synthesized and used in the creation of graphene aerogels . These aerogels are used as high-performance anode material for lithium-ion batteries .

Chemical Reactions Analysis

The compound is used in the creation of graphene aerogels, which are used as anode material for lithium-ion batteries . This suggests that it may undergo chemical reactions during the battery operation, but the specific reactions are not detailed in the available sources.科学的研究の応用

Organic Synthesis and Catalysis

Research highlights the utility of tert-butyl and thiophene-containing compounds in catalysis and organic synthesis. For instance, the use of rhodium-catalyzed enantioselective addition of arylboronic acids to generate complex organic structures demonstrates the critical role of these compounds in developing pharmaceuticals and fine chemicals (M. Storgaard, J. Ellman, 2009).

Materials Science

In materials science, tert-butyl and thiophene derivatives are central to the synthesis of conjugated polymers and organic sensitizers for solar cell applications. For example, novel donor-acceptor-donor type monomers have been studied for their electrochemical and optical properties, which are pivotal for photovoltaic applications (B. Zaifoglu, S. Hacioglu, Naime A. Unlu, A. Çırpan, L. Toppare, 2013). Additionally, the development of new conjugated polyradicals demonstrates the potential of these materials in creating high-spin organic polymers with unique electronic properties (M. Miyasaka, T. Yamazaki, H. Nishide, 2001).

Electrochemistry

Research into the electrochemical properties of tert-butyl and thiophene-based compounds has led to insights into their use in energy storage and electrochromic devices. The synthesis and electropolymerization of benzimidazole derivatives with different donor units reveal significant effects on the optical and electronic properties of the resulting polymers, which are relevant for applications in organic electronics and electrochromic devices (Ali Can Ozelcaglayan, Merve Şendur, Naime Akbaşoğlu, D. Apaydin, A. Çırpan, L. Toppare, 2012).

作用機序

Mode of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate, by partially connecting dpps nanorods through graphene .

Result of Action

It’s known that the compound can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

特性

IUPAC Name |

tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVOWIUCGFKCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)